5-(3-Methylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylphenyl)-5-oxovaleric acid, also known as 3-methylphenylacetic acid, is a naturally occurring carboxylic acid found in various fruits and vegetables. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acid has a unique structure that allows it to be used in a variety of chemical reactions. It has also been studied for its potential applications in the medical and agricultural fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Methylphenyl)-5-oxovaleric acid involves the oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde, followed by a Grignard reaction with ethyl magnesium bromide to form 3-methylphenylpropan-1-ol. This intermediate is then oxidized to 5-(3-Methylphenyl)-5-oxovaleric acid.
Starting Materials
3-methylbenzyl alcohol, ethyl magnesium bromide, sodium hydroxide, sulfuric acid, potassium permanganate, sodium bisulfite, sodium chloride, water, diethyl ether, magnesium sulfate
Reaction
Step 1: Oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde using potassium permanganate and sulfuric acid, Step 2: Conversion of 3-methylbenzaldehyde to 3-methylphenylpropan-1-ol using ethyl magnesium bromide in a Grignard reaction, Step 3: Oxidation of 3-methylphenylpropan-1-ol to 5-(3-Methylphenyl)-5-oxovaleric acid using sodium bisulfite and sodium hydroxide
Mechanism Of Action
The mechanism of action of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid is not fully understood. However, it is believed that the acid interacts with certain proteins in the body, which results in the inhibition of certain enzymes and other biochemical pathways. This inhibition can lead to a variety of physiological effects, such as anti-inflammatory and antimicrobial effects.
Biochemical And Physiological Effects
3-Methylphenylacetic acid has been studied for its potential effects on the human body. Studies have shown that the acid has anti-inflammatory and antimicrobial properties. It has also been shown to have an inhibitory effect on certain enzymes and biochemical pathways. In addition, the acid has been shown to have an inhibitory effect on certain types of cancer cells.
Advantages And Limitations For Lab Experiments
The main advantage of using 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, the acid is not very stable and can easily degrade in the presence of light and heat. Additionally, the acid is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid. One area of research is the potential use of the acid in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to better understand the mechanism of action of the acid and its potential effects on the human body. Additionally, further research could be conducted to explore the potential use of the acid as a plant growth regulator and as an anti-inflammatory agent. Finally, research could be conducted to explore the potential use of the acid as an insecticide and as a fungicide.
Scientific Research Applications
3-Methylphenylacetic acid has been studied for its potential applications in the medical and agricultural fields. In the medical field, the acid has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacteria. In the agricultural field, the acid has been studied for its potential role as a plant growth regulator. It has also been studied for its ability to inhibit the growth of certain fungi and bacteria, as well as its potential use as a pesticide.
properties
IUPAC Name |
5-(3-methylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIUFKUQPXOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374986 |
Source
|
Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-5-oxovaleric acid | |
CAS RN |
36978-51-5 |
Source
|
Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.